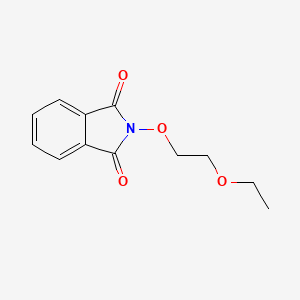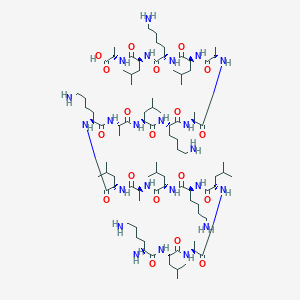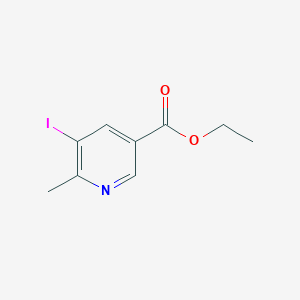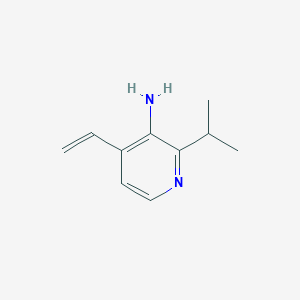![molecular formula C11H12BrN3O2 B13923936 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13923936.png)
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridazine family. This compound is characterized by the presence of a bromine atom at the 6th position, an isopropylamino group at the 4th position, and a carboxylic acid group at the 3rd position of the pyrrolo[1,2-b]pyridazine core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
-
Formation of the Pyrrolo[1,2-b]pyridazine Core: : The pyrrolo[1,2-b]pyridazine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a pyridine derivative. This step often requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide (DMF).
-
Isopropylamino Substitution: : The isopropylamino group can be introduced through a nucleophilic substitution reaction using isopropylamine as the nucleophile. This step may require the use of a suitable solvent, such as ethanol, and a catalyst, such as palladium on carbon.
-
Carboxylation: : The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carbon dioxide-containing reagent, such as diethyl carbonate, in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form reduced derivatives.
-
Substitution: : The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom
Scientific Research Applications
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and can be used in the development of new synthetic methodologies.
-
Biology: : The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites and mechanisms of action of various biological targets.
-
Medicine: : The compound is being explored for its potential therapeutic applications, including its use as a lead compound for the development of new drugs. It has shown promise in preliminary studies for its anti-inflammatory, anticancer, and antimicrobial properties.
-
Industry: : The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathways in which the enzyme is involved. The isopropylamino group and the carboxylic acid group play crucial roles in the binding interactions, contributing to the compound’s specificity and potency .
Comparison with Similar Compounds
6-Bromo-4-(isopropylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine-3-carboxylic acid: This compound has a chlorine atom instead of an isopropylamino group, which may result in different chemical reactivity and biological activity.
6-Bromo-4-hydroxypyrrolo[1,2-b]pyridazine-3-carbonitrile: This compound has a hydroxyl group and a carbonitrile group, which may affect its solubility and interaction with biological targets.
3,6-Dichloro-4-methylpyridazine: This compound has two chlorine atoms and a methyl group, which may influence its chemical stability and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H12BrN3O2 |
|---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
6-bromo-4-(propan-2-ylamino)pyrrolo[1,2-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H12BrN3O2/c1-6(2)14-10-8(11(16)17)4-13-15-5-7(12)3-9(10)15/h3-6,14H,1-2H3,(H,16,17) |
InChI Key |
GOOYQYFQZQCXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=NN2C1=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


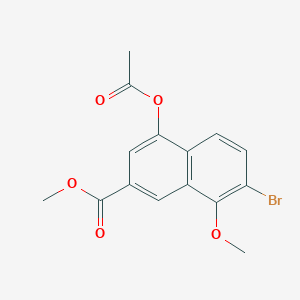
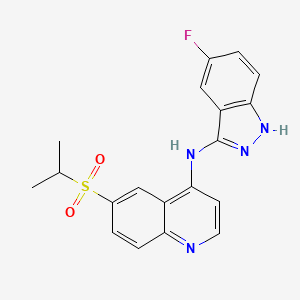
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
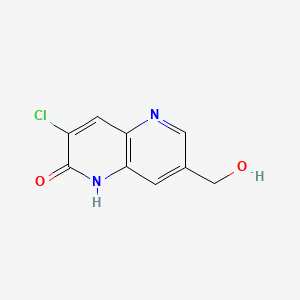
![2-Methyl-2H-pyrazolo[4,3-b]pyridin-6-ol](/img/structure/B13923883.png)
![8-Bromo-2,4-dichloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13923889.png)
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid](/img/structure/B13923906.png)
